
2-(Methylsulfanyl)-4H-3,1-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4H-3,1-benzothiazine is a sulfur-containing heterocyclic compound characterized by a benzothiazine core substituted with a methylsulfanyl (-SCH₃) group at the 2-position. The methylsulfanyl group confers unique electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets.
Synthesis of this compound typically involves reactions of substituted phenyl isothiocyanates with sodium thiolates. For instance, 2-(2,2-dihaloethenyl)phenyl isothiocyanates react with sodium methylthiolate to form the 2-(methylsulfanyl) derivative, often with a (Z)-halomethylidene substituent at the 4-position . The reaction efficiency depends on the choice of substituents and reaction conditions, such as temperature and solvent (e.g., DMF), which minimize side reactions .
Scientific Research Applications
Medicinal Chemistry Applications
Anthelmintic Activity
- Research indicates that derivatives of benzothiazine compounds, including 2-(methylsulfanyl)-4H-3,1-benzothiazine, exhibit significant anthelmintic properties. For instance, a related compound demonstrated an 83% reduction in helminth infection in murine models at specific dosages (100 mg/kg and 300 mg/kg) . This suggests potential for developing treatments against parasitic infections.
Antimicrobial Properties
- The sulfonamide component within benzothiazine derivatives suggests promising antimicrobial activity. Studies have shown that compounds in this category can inhibit both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) often in the low µg/mL range . This positions this compound as a candidate for further exploration in antibiotic development.
Antitumor Activity
- Preliminary investigations into related benzothiazine compounds have revealed their potential to inhibit cancer cell proliferation. For example, certain derivatives exhibited GI50 values as low as 0.1 µM against melanoma cell lines . This indicates that this compound may also possess anticancer properties worthy of further research.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of benzothiazine derivatives is crucial for optimizing their biological activities. A study highlighted that modifications to the benzothiazole ring can enhance antitumor efficacy, suggesting that similar approaches could be applied to this compound .
Case Studies
Case Study: Anticonvulsant Evaluation
- A study assessed several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds structurally similar to our target compound showed significant protection against seizures at doses as low as 50 mg/kg .
Case Study: Antimicrobial Testing
- Another investigation focused on the antibacterial properties of related sulfonamide derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 8 µg/mL .
Case Study: Antitumor Efficacy
- In vitro assays conducted by the National Cancer Institute revealed that certain benzothiazole derivatives demonstrated strong potential for further development due to their low GI50 values against various cancer cell lines .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Methylsulfanyl)-4H-3,1-benzothiazine and its derivatives?
The synthesis of this compound derivatives typically involves cyclization or substitution reactions. For example, Kobayashi et al. (2016) developed a method to introduce sulfanyl groups at the 2-position via nucleophilic substitution, using precursors like 4-halomethylidene intermediates . A solvent-free reductive amination approach has also been employed to synthesize benzothiazine acetohydrazide derivatives, where intermediates are treated with hydrazine hydrate under reflux, monitored by TLC (chloroform:methanol, 7:3 ratio) . These methods prioritize regioselectivity and yield optimization, particularly for introducing methylsulfanyl or aryl groups.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound derivatives?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies resolving the crystal structures of benzothiazine derivatives (e.g., C–H···O hydrogen bonding networks in 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)acetates) . Complementary techniques include:
- TLC : For monitoring reaction progress and purity assessment .
- DFT calculations : To validate spectral data (e.g., IR, NMR) and electronic properties .
- Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can computational methods streamline retrosynthesis planning for novel this compound derivatives?
Q. What multi-step reaction sequences enable the synthesis of polysubstituted 4H-3,1-benzothiazines?
Advanced routes combine Passerini, Staudinger, and aza-Wittig reactions. For example:
Passerini reaction : Generates α-acyloxy amides.
Staudinger reaction : Converts azides to iminophosphoranes.
aza-Wittig reaction : Forms cyclic intermediates, followed by nucleophilic substitution to install sulfanyl groups .
This sequence achieves high regiocontrol for introducing substituents at the 2-, 3-, and 4-positions, critical for probing structure-activity relationships.
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies often arise from:
- Reagent purity : Impurities in hydrazine hydrate or halomethylidene precursors can reduce yields .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions compared to ethanol .
- Temperature control : Reflux conditions must be optimized to avoid side reactions (e.g., over-oxidation of sulfanyl groups) .
Systematic replication studies with controlled variables (e.g., solvent, temperature) are recommended to validate protocols.
Q. What methodologies are used to study the interaction of this compound derivatives with biological targets like DNA?
Combined experimental and theoretical approaches include:
- Spectroscopic titrations : UV-Vis and fluorescence quenching to assess binding constants (e.g., Kₐ = 10⁴–10⁵ M⁻¹ for benzothiazine-DNA interactions) .
- Viscosity measurements : Detect intercalation or groove-binding modes by changes in DNA solution viscosity .
- DFT-based docking simulations : Predict binding affinities and identify key molecular orbitals involved in interactions .
Q. Methodological Recommendations
- For structural characterization : Prioritize X-ray crystallography paired with DFT-optimized geometries .
- For synthesis optimization : Use AI-driven retrosynthesis tools to identify novel precursors and minimize step counts .
- For biological studies : Combine viscometric and spectroscopic data with computational docking to validate mechanisms .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Compound | Melting Point (°C) | IR Absorption (cm⁻¹) | $^1$H NMR (δ, ppm) | Solubility |
---|---|---|---|---|
2-(Methylsulfanyl)-4H-3,1-benzothiazine | 105–107 | 1598 (C=S), 1547 (C-N) | 2.50 (s, 3H, SCH₃) | Moderate in DCM |
2-(Phenylsulfanyl)-4H-3,1-benzothiazine (3f) | 120–121 | 1599 (C=S), 1550 (C-N) | 7.30–7.50 (m, 5H, aromatic) | Low in hexane |
4-(Z)-Bromomethylidene-6-chloro-2-(4-ClC₆H₄S) (3g) | 156–158 | 1605 (C=Br), 1631 (C=S) | 7.12–7.31 (m, 4H, aromatic) | High in CHCl₃ |
Key Observations:
- Melting Points: Methylsulfanyl derivatives exhibit lower melting points (105–107°C) compared to aryl-substituted analogs (120–158°C), reflecting reduced molecular symmetry and weaker intermolecular forces .
- Spectroscopic Features:
Table 3: Anticancer Activity Against Human Cell Lines
Key Observations:
- Methylsulfanyl derivatives exhibit moderate anticancer activity compared to aryl-substituted analogs. For example, 2-(4-fluorophenyl) derivatives show lower IC₅₀ values (8.5 μM vs. 12.3 μM in T47D cells), likely due to enhanced lipophilicity and target binding .
- The methylsulfanyl group’s electron-donating nature may reduce electrophilicity at the benzothiazine core, diminishing interactions with cellular targets compared to electron-withdrawing substituents (e.g., -Cl, -F) .
Preparation Methods
Cyclization of Thiourea Derivatives
Thiourea intermediates are cyclized under acidic or thermal conditions to form the benzothiazine core. For example, methyl 2-thioureidobenzoates undergo sulfuric acid-mediated cyclization to yield 2-(methylsulfanyl)-4H-3,1-benzothiazine .
Procedure :
-
React methyl 2-aminobenzoate with methyl isothiocyanate to form methyl 2-(methylthioureido)benzoate.
-
Treat with concentrated H<sub>2</sub>SO<sub>4</sub> at 25°C for 2 hours.
-
Neutralize with aqueous NaOH and extract with ethyl acetate.
Key Data :
Starting Material | Reagent | Temperature | Yield | Reference |
---|---|---|---|---|
Methyl 2-(methylthioureido)benzoate | H<sub>2</sub>SO<sub>4</sub> | 25°C | 70–85% |
Advantages : High regioselectivity and compatibility with electron-deficient substrates.
Multicomponent Reactions Involving Carbon Disulfide
Carbon disulfide (CS<sub>2</sub>) serves as a sulfur source in one-pot reactions. A patent describes the use of 2-halobenzamides, CS<sub>2</sub>, and methyl iodide under basic conditions .
Procedure :
-
React 2-chlorobenzamide with CS<sub>2</sub> in DMSO.
-
Add methyl iodide and LiOH, stirring at 80°C for 12 hours.
-
Isolate via column chromatography.
Key Data :
Mechanism :
-
CS<sub>2</sub> inserts into the C–X bond.
-
Methylation at sulfur generates the thioether.
Alkylation of Thiol Precursors
Thiol-containing intermediates are alkylated using methyl halides. For instance, 4H-3,1-benzothiazine-2-thione reacts with methyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub> .
Procedure :
-
Prepare 4H-3,1-benzothiazine-2-thione via cyclization of 2-aminobenzenethiol with β-ketoesters .
-
Treat with CH<sub>3</sub>I and K<sub>2</sub>CO<sub>3</sub> in acetone at 60°C.
Key Data :
Limitations : Requires pre-synthesis of thione intermediates.
Ring-Closing Reactions Using Halogenated Intermediates
Halogenated precursors undergo nucleophilic substitution with methylthiol groups. A study utilized 2-iodophenyl enaminones with K<sub>2</sub>S and CH<sub>3</sub>I .
Procedure :
-
Synthesize 3-((2-iodophenyl)amino)cyclohex-2-enone.
-
React with K<sub>2</sub>S and CH<sub>3</sub>I in DMF at 130°C.
Key Data :
Mechanistic Insight :
-
K<sub>2</sub>S generates trisulfur radical anions (S<sub>3</sub><sup>- −</sup>), facilitating C–S bond formation.
Sulfur Insertion Reactions Initiated by K<sub>2</sub>S
A transition metal-free method involves K<sub>2</sub>S-mediated sulfur insertion into enaminones .
Procedure :
-
Mix enaminone derivatives with K<sub>2</sub>S in DMF.
-
Heat at 130°C for 12 hours under argon.
Key Data :
Enaminone Structure | Product | Yield | Reference |
---|---|---|---|
3-((2-Iodophenyl)amino)-5,5-dimethylcyclohex-2-enone | This compound | 90% |
Advantages :
-
No transition metals or oxidants required.
-
Scalable for gram-scale synthesis.
Tandem Nucleophilic Addition/Epoxy Ring-Opening Cyclization
Epoxy-containing isothiocyanates react with methylthiol nucleophiles to form benzothiazines .
Procedure :
-
Prepare 2-(3-phenyloxiranyl)phenyl isothiocyanate.
-
Treat with NaSCH<sub>3</sub> in THF at 0°C.
Key Data :
Epoxy Isothiocyanate | Nucleophile | Yield | Reference |
---|---|---|---|
2-(3-Phenyloxiranyl)phenyl isothiocyanate | NaSCH<sub>3</sub> | 68% |
Stereochemical Outcome :
-
Forms two adjacent stereogenic centers with >90% diastereoselectivity.
Comparative Analysis of Methods
Method | Starting Material | Key Reagent | Yield Range | Scalability | Environmental Impact |
---|---|---|---|---|---|
Cyclization of Thioureas | Methyl 2-aminobenzoate | H<sub>2</sub>SO<sub>4</sub> | 70–85% | High | Low (corrosive waste) |
Multicomponent Reaction | 2-Halobenzamide | CS<sub>2</sub>, CH<sub>3</sub>I | 65–78% | Moderate | Moderate (toxic CS<sub>2</sub>) |
Alkylation of Thiols | 4H-3,1-Benzothiazine-2-thione | CH<sub>3</sub>I | 80–90% | High | Low |
K<sub>2</sub>S Insertion | Enaminones | K<sub>2</sub>S | 75–90% | High | Green (no metals) |
Tandem Cyclization | Epoxy Isothiocyanates | NaSCH<sub>3</sub> | 60–68% | Low | Moderate |
Properties
CAS No. |
62348-10-1 |
---|---|
Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4H-3,1-benzothiazine |
InChI |
InChI=1S/C9H9NS2/c1-11-9-10-8-5-3-2-4-7(8)6-12-9/h2-5H,6H2,1H3 |
InChI Key |
BLQSKGWBYALSQI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.